2-(4-Methylphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzoyl chloride with pyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOMe)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: Shares the 4-methylphenyl group but differs in its overall structure and reactivity.
2-(4-Methylsulfonylphenyl)indole: Contains a similar aromatic ring but has different functional groups and biological activities.
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO4/c1-14-3-7-16(8-4-14)19(23)13-26-21(25)17-11-20(24)22(12-17)18-9-5-15(2)6-10-18/h3-10,17H,11-13H2,1-2H3 |
InChI Key |
YECWKTINKMMUPH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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